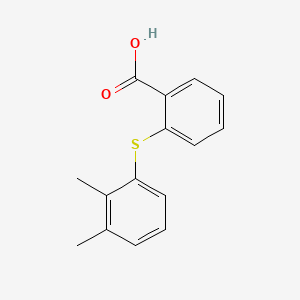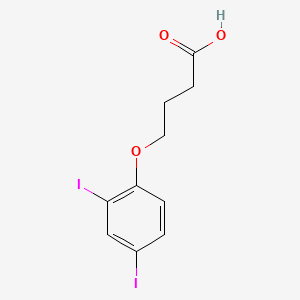
Butyric acid, 4-(2,4-diiodophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 4-(2,4-diiodophenoxy)- is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a butyric acid moiety attached to a 2,4-diiodophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(2,4-diiodophenoxy)- typically involves the reaction of 2,4-diiodophenol with butyric acid or its derivatives. One common method is the esterification of 2,4-diiodophenol with butyric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of butyric acid, 4-(2,4-diiodophenoxy)- may involve large-scale esterification processes using continuous reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, 4-(2,4-diiodophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The iodine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenoxybutyric acids.
Aplicaciones Científicas De Investigación
Butyric acid, 4-(2,4-diiodophenoxy)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of butyric acid, 4-(2,4-diiodophenoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways to induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: Similar in structure but contains chlorine atoms instead of iodine.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,4-Diiodophenoxyacetic acid: Contains an acetic acid moiety instead of butyric acid.
Uniqueness
Butyric acid, 4-(2,4-diiodophenoxy)- is unique due to the presence of iodine atoms, which can impart distinct chemical and biological properties. The iodine atoms can enhance the compound’s reactivity and may contribute to its potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
90917-54-7 |
|---|---|
Fórmula molecular |
C10H10I2O3 |
Peso molecular |
431.99 g/mol |
Nombre IUPAC |
4-(2,4-diiodophenoxy)butanoic acid |
InChI |
InChI=1S/C10H10I2O3/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,13,14) |
Clave InChI |
ZSRJQQVIBWZFFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)I)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




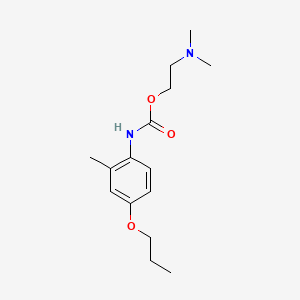
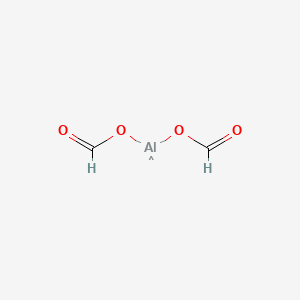
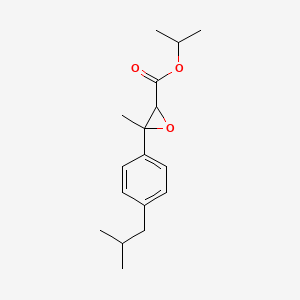
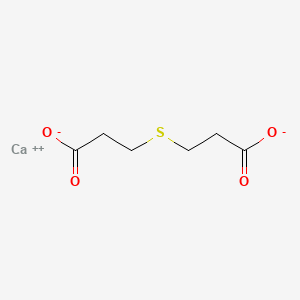
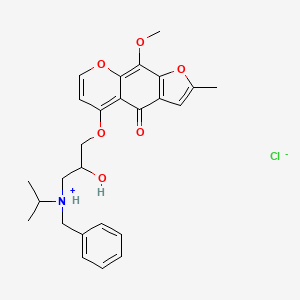

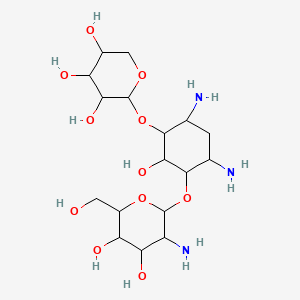
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
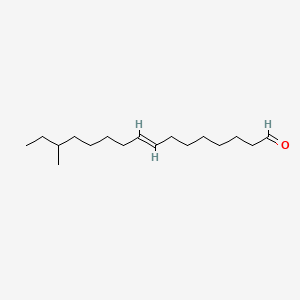
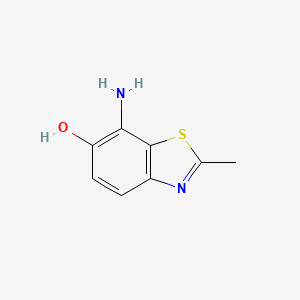
![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
